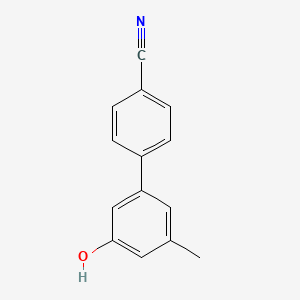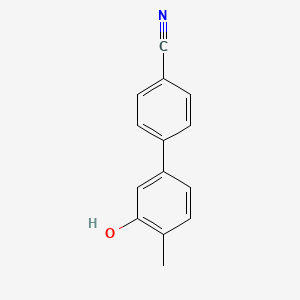
5-(4-Cyanophenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cyanophenyl)-3-methylphenol, 95% (5-CMP) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a white to pale yellow crystalline solid with a molecular weight of 203.2 g/mol and a melting point of 76-78 °C. 5-CMP is a commonly used chemical reagent and has been studied extensively in the fields of organic synthesis, biochemistry, and pharmacology. 5-CMP is also known as 5-cyano-3-methylphenol, 4-cyano-3-methylphenol, and 4-cyano-2-methoxyphenol.
科学的研究の応用
5-CMP has been used extensively in scientific research. It has been used as a reagent in organic synthesis, as a probe for the detection of reactive oxygen species in biological systems, and as a substrate for the synthesis of polymers. 5-CMP has also been used to synthesize a variety of compounds, including dyes, pharmaceuticals, and polymers.
作用機序
5-CMP is a phenolic compound, meaning that it contains a phenol group. This phenol group is responsible for the compound’s reactivity. The phenol group is capable of undergoing a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and nucleophilic addition. The reactivity of the phenol group is enhanced by the presence of the cyano group, which increases the compound’s nucleophilicity.
Biochemical and Physiological Effects
5-CMP has been studied for its potential biochemical and physiological effects. Studies have shown that 5-CMP is capable of inhibiting the activity of the enzyme tyrosinase, which is involved in the production of melanin. 5-CMP has also been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage.
実験室実験の利点と制限
5-CMP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable and easy to store. Additionally, it is a highly reactive compound, making it suitable for a wide range of reactions. The main limitation of 5-CMP is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 5-CMP in scientific research. One potential direction is the use of 5-CMP as a probe for the detection of reactive oxygen species in biological systems. Additionally, 5-CMP could be used to synthesize a variety of compounds, including dyes, pharmaceuticals, and polymers. Finally, 5-CMP could be used to study the effects of oxidative stress in biological systems.
合成法
5-CMP is produced commercially through a two-step reaction process. The first step involves the reaction of 4-cyanophenol with methylmagnesium bromide in the presence of a catalyst, such as zinc chloride. The second step involves the reaction of the resulting intermediate with sodium hydroxide to produce 5-CMP. The overall reaction yields a 95% pure product.
特性
IUPAC Name |
4-(3-hydroxy-5-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNUPRRVVYASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683697 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-33-1 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














